Buflomedil impurity (o-desmethyl)
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Overview
Description
Buflomedil impurity (o-desmethyl) is a derivative of Buflomedil, a vasoactive drug used to treat peripheral vascular diseases such as Raynaud’s phenomenon and intermittent claudication. This impurity is significant in pharmaceutical analysis as it aids in the identification and characterization of Buflomedil’s metabolites, facilitating comprehensive drug development and therapeutic efficacy assessment.
Preparation Methods
The synthesis of Buflomedil impurity (o-desmethyl) involves several steps. One common synthetic route includes the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent . This reaction is an example of the Hoesch reaction, which is a type of acylation reaction.
Industrial production methods for Buflomedil impurity (o-desmethyl) typically involve custom synthesis and purification processes to ensure high purity levels, often exceeding 95%. These methods are crucial for producing pharmaceutical-grade compounds for research and therapeutic use.
Chemical Reactions Analysis
Buflomedil impurity (o-desmethyl) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Buflomedil impurity (o-desmethyl) has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It aids in the understanding of metabolic pathways and the identification of drug metabolites.
Medicine: It is used in the development and testing of new pharmaceutical formulations.
Industry: It is utilized in quality control and the standardization of pharmaceutical products
Mechanism of Action
The mechanism of action of Buflomedil impurity (o-desmethyl) involves its interaction with various molecular targets and pathways. Buflomedil itself acts as a vasodilator by inhibiting calcium channels and increasing cyclic adenosine monophosphate levels, leading to the relaxation of vascular smooth muscles . The impurity likely shares similar pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Buflomedil impurity (o-desmethyl) can be compared with other similar compounds, such as:
Desmethyl Buflomedil Hydrochloride: Another impurity of Buflomedil with similar structural features.
1,3,5-Trimethoxybenzene: A precursor in the synthesis of Buflomedil and its impurities.
4-(1-Pyrrolidino)butyronitrile: Another intermediate in the synthesis of Buflomedil
Buflomedil impurity (o-desmethyl) is unique due to its specific structural modifications, which influence its pharmacological and chemical properties.
Biological Activity
Buflomedil, a vasodilator used primarily in the treatment of peripheral arterial disease, has a notable impurity known as o-desmethyl buflomedil. This compound has garnered attention due to its biological activity and potential implications in pharmacology. This article explores the biological activity of o-desmethyl buflomedil, including its pharmacological effects, metabolic pathways, and safety profile.
Overview of Buflomedil and Its Impurity
Buflomedil is chemically classified as a substituted phenylpiperazine derivative. Its primary therapeutic use is to improve blood flow in patients with peripheral vascular diseases. The impurity o-desmethyl buflomedil arises during the synthesis and metabolism of buflomedil, which can influence its pharmacological properties.
Pharmacological Mechanisms
1. Mechanism of Action:
- Vasodilation: Buflomedil and its impurities, including o-desmethyl, act as vasodilators by relaxing vascular smooth muscle, which enhances blood flow to ischemic tissues .
- Receptor Interaction: O-desmethyl buflomedil may interact with various receptors involved in vascular regulation, although specific receptor affinities remain under investigation.
2. Metabolism:
- O-desmethyl buflomedil is primarily formed through the demethylation of buflomedil via cytochrome P450 enzymes. This metabolic pathway is crucial for understanding the pharmacokinetics and dynamics of buflomedil therapy.
Biological Activity
1. Efficacy in Clinical Studies:
- Clinical trials have demonstrated that buflomedil significantly improves walking distance and alleviates symptoms in patients with arterial occlusive disease . The role of o-desmethyl buflomedil in these outcomes requires further exploration to establish its contribution to the overall efficacy.
2. Safety Profile:
- A safety assessment revealed that adverse drug reactions (ADRs) associated with buflomedil include cardiovascular and neurological effects. In a review of 1054 case reports, significant incidents of overdose were noted, emphasizing the need for careful monitoring during treatment .
Case Studies
Case Study 1: Efficacy in Peripheral Arterial Disease
- A study involving patients with intermittent claudication showed that buflomedil improved walking distances significantly compared to placebo. The study highlighted that both buflomedil and its impurity could play a role in enhancing patient outcomes .
Case Study 2: Safety Evaluation
- An analysis of adverse events reported in clinical settings indicated that young patients were particularly vulnerable to overdoses of buflomedil. The findings suggested a need for age-specific dosing guidelines to mitigate risks associated with o-desmethyl .
Data Tables
Parameter | Buflomedil | o-Desmethyl Buflomedil |
---|---|---|
Molecular Formula | C₁₄H₁₉N₃O₂ | C₁₃H₁₇N₃O₂ |
Molecular Weight | 251.32 g/mol | 235.30 g/mol |
Primary Action | Vasodilation | Potential vasodilatory effects |
Metabolic Pathway | CYP450 mediated | CYP450 mediated |
Reported ADRs | Cardiovascular, Neurological | Similar profile but less documented |
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of buflomedil and its impurities. Ongoing research aims to clarify the role of o-desmethyl in enhancing or modifying the therapeutic effects of buflomedil:
- Pharmacokinetics: Research indicates that o-desmethyl may have altered absorption rates compared to its parent compound, potentially affecting overall efficacy .
- Toxicological Studies: Investigations into the toxicological profiles suggest that while o-desmethyl is less studied, it may share similar safety concerns as buflomedil itself .
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKXZJPJKYJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.